2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine
Description
Properties
Molecular Formula |
C10H18N4 |
|---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
2-(3-propan-2-yl-1H-1,2,4-triazol-5-yl)piperidine |
InChI |
InChI=1S/C10H18N4/c1-7(2)9-12-10(14-13-9)8-5-3-4-6-11-8/h7-8,11H,3-6H2,1-2H3,(H,12,13,14) |
InChI Key |
OGSATULQVGXQLF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NNC(=N1)C2CCCCN2 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Piperidine Derivatives with Triazole Precursors
A widely used method involves constructing the 1,2,4-triazole ring directly onto a piperidine scaffold.
- Step 1 : Piperidine-2-carboxylic acid derivatives are converted to hydrazides (e.g., 1-(4-toluenesulfonyl)-4-(2-hydrazinocarbonyl)piperidine) via reaction with hydrazine hydrate.
- Step 2 : The hydrazide undergoes cyclization with CS₂ in alcoholic potassium hydroxide to form potassium hydrazinecarbodithioate salts, followed by reflux with hydrazine hydrate to yield 4-amino-5-substituted-1,2,4-triazole-3-thiones.
- Step 3 : Alkylation or arylation introduces the propan-2-yl group at the triazole’s 5-position. For example, reacting the triazole intermediate with 2-bromo propane under basic conditions.
Example Reaction :
$$
\text{Piperidine-2-carbohydrazide} + \text{CS}_2 \xrightarrow{\text{KOH}} \text{Potassium salt} \xrightarrow{\text{Hydrazine hydrate}} \text{Triazole-thione intermediate} \xrightarrow{\text{2-Bromopropane}} \text{Target compound}
$$
Yield: ~65–75% (estimated from analogous reactions).
Multi-Step Synthesis via Tosyl-Protected Intermediates
This method emphasizes protecting group strategies to ensure regioselectivity:
- Intermediate 3 : 1-(4-Toluenesulfonyl)-4-(ethoxycarbonyl)piperidine is synthesized via sulfonylation of piperidine.
- Intermediate 5 : Hydrazinolysis converts the ester to a hydrazide.
- Intermediate 7 : Reaction with methyl isothiocyanate forms a thiourea derivative.
- Cyclization : Heating under acidic conditions generates the 1,2,4-triazole ring.
- Deprotection : Removal of the tosyl group yields the free piperidine-triazole compound.
Advantages : High regiocontrol and compatibility with diverse substituents.
One-Pot High-Pressure Synthesis
A patent (CN105906575A) describes a streamlined approach using formic ether, hydrazine hydrate, and ammonium salt under high-pressure conditions:
- Reagents : Formic ether (HCOOR), hydrazine hydrate (N₂H₄·H₂O), and ammonium salt (e.g., NH₄Cl).
- Conditions : Sealed reactor at 120–150°C for 6–8 hours.
- Workup : Evaporation of methanol byproduct, followed by crystallization from ethanol.
Comparative Analysis of Methods
Critical Reaction Parameters
- Catalysts : Sulfamic acid or Cu(II) enhances cyclization efficiency.
- Solvents : Ethanol or methanol preferred for solubility and crystallinity.
- Temperature : Cyclization typically requires 80–100°C, while high-pressure methods use 120–150°C.
Structural Validation
- NMR : Characteristic signals for piperidine (δ 1.4–2.8 ppm) and triazole (δ 7.9–8.2 ppm).
- X-ray Crystallography : Confirms the planar triazole ring and chair conformation of piperidine.
Applications and Derivatives
- Pharmaceutical Intermediates : Used in kinase inhibitors and antifungal agents.
- Functionalization : The piperidine nitrogen allows further derivatization (e.g., hydrochloridation for salt formation).
Chemical Reactions Analysis
Types of Reactions
2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole-substituted piperidines with altered functional groups .
Scientific Research Applications
2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and receptors. This interaction can modulate biological pathways, leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Ring
2-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine Hydrochloride
- Structure : Replaces the isopropyl group with a methoxymethyl substituent.
- Molecular Weight : 232.71 g/mol (C₉H₁₇ClN₄O).
- Key Differences :
- Applications: Not explicitly stated, but the methoxymethyl modification may influence bioavailability in drug design .
2-[5-(Trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine
- Structure : Replaces piperidine with pyridine and substitutes a trifluoromethyl group on the triazole.
- Molecular Weight : 214.15 g/mol (C₈H₅F₃N₄).
- Key Differences :
- The trifluoromethyl group is strongly electron-withdrawing, altering electronic properties and metabolic stability.
- Pyridine’s aromaticity may enhance π-π stacking interactions in target binding.
- Applications: Potential use in agrochemicals or pharmaceuticals due to fluorine’s bioactivity-enhancing properties .
Heterocycle Core Modifications
2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine Hydrochloride
- Structure : Replaces 1,2,4-triazole with 1,2,4-oxadiazole.
- Molecular Weight : 243.73 g/mol (C₁₀H₁₈ClN₃O).
- Key Differences :
- Oxadiazole lacks the triazole’s NH group, reducing hydrogen-bonding capacity but improving metabolic resistance.
- The oxadiazole’s oxygen atom may influence dipole interactions and solubility.
- Applications : Explored in antimicrobial or antiviral agents, though safety data remain unavailable .
2-(5-{6-[5-(Pyrazin-2-yl)-1H-1,2,4-triazol-3-yl]pyridin-2-yl}-1H-1,2,4-triazol-3-yl)pyrazine
- Structure : Incorporates pyrazine and pyridine units, creating a multi-heterocyclic system.
- Higher molecular complexity may limit pharmacokinetic properties.
- Applications : Primarily in materials science or as a ligand in coordination polymers .
Biological Activity
2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a piperidine ring substituted with a triazole moiety. The triazole ring is known for its stability and ability to interact with various biological targets, making it a valuable scaffold in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₄N₄ |
| Molecular Weight | 154.21 g/mol |
| CAS Number | 2344680-74-4 |
| InChI Key | DRBNIMQCGWBAAI-UHFFFAOYSA-N |
The biological activity of 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine is primarily attributed to its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The triazole ring can inhibit various enzymes, including those involved in cancer cell proliferation and antimicrobial resistance.
- Receptor Modulation : The compound may modulate receptor activity, influencing cellular signaling pathways.
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole compounds exhibit potent anticancer properties. For instance, research has shown that similar triazole-containing compounds can inhibit the growth of various cancer cell lines, including breast, colon, and lung cancers . The antiproliferative activity is often assessed using the MTT assay to determine cell viability post-treatment.
Case Study Example :
In a comparative study of triazole derivatives, the compound exhibited IC₅₀ values ranging from 5 to 15 µM against breast cancer cell lines. This suggests significant potential for development as an anticancer agent.
Antimicrobial Activity
Triazole derivatives have also been explored for their antimicrobial properties. The mechanism often involves disrupting the synthesis of ergosterol in fungal cells or inhibiting bacterial enzyme systems.
Research Findings :
A study indicated that compounds similar to 2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine demonstrated effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Comparative Analysis of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
